molecular formula C17H14N2O4S2 B2450854 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone CAS No. 324044-76-0

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone

Cat. No.: B2450854
CAS No.: 324044-76-0
M. Wt: 374.43
InChI Key: KJVQBSAZWZGIHL-UHFFFAOYSA-N
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Description

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C17H14N2O4S2 and its molecular weight is 374.43. The purity is usually 95%.
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Properties

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S2/c1-2-23-13-6-7-14-16(9-13)25-17(18-14)24-10-15(20)11-4-3-5-12(8-11)19(21)22/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVQBSAZWZGIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

The molecular formula of the compound is C19H20N2O2SC_{19}H_{20}N_2O_2S with a molecular weight of 372.51 g/mol. The structure features a benzothiazole moiety linked to an ethanone group, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC19 H20 N2 O2 S2
Molecular Weight372.51 g/mol
LogP4.0994
Polar Surface Area40.485 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For example, a study found that related benzothiazole compounds showed effective inhibition against various bacterial strains, including E. coli and S. aureus .

Anticancer Potential

A notable study highlighted the cytotoxic effects of benzothiazole derivatives on cancer cell lines. The compound was tested against human breast cancer cells (MCF-7) and showed promising results with an IC50 value indicating significant cell growth inhibition . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases . The anti-inflammatory activity was assessed using lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies and Research Findings

Several research projects have explored the biological activity of similar compounds, providing insights into structure-activity relationships (SAR).

  • Cytotoxicity Studies : A study conducted on various benzothiazole derivatives indicated that substituents on the benzothiazole ring significantly affect cytotoxicity. The presence of electron-withdrawing groups increased activity against cancer cells .
  • Enzyme Inhibition : Compounds similar to 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone have been screened for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases .
  • Metal Chelation : Some studies suggest that benzothiazole derivatives can chelate metal ions, which may play a role in their biological activity by reducing oxidative stress in cells .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural motifs to 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential for development as antimicrobial agents .

Cytotoxicity Against Cancer Cells

Studies have demonstrated that this compound may possess cytotoxic effects against various cancer cell lines. For example, similar compounds have exhibited selective cytotoxicity towards human liver cancer cells (HepG2), with selectivity indices significantly higher than traditional chemotherapeutic agents like methotrexate . This suggests that the compound could be a candidate for further investigation in cancer therapy.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases, such as neurodegenerative disorders. For instance, some derivatives have been shown to inhibit acetylcholinesterase, a key enzyme in neurotransmitter regulation .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant activity against E. coli and S. aureus with MIC values around 256 µg/mL.
CytotoxicityShowed selective cytotoxic effects against HepG2 cancer cells with higher selectivity indices compared to methotrexate.
Enzyme InhibitionIdentified as a potential inhibitor of acetylcholinesterase, relevant for neurodegenerative disease treatment.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (–S–) group acts as a nucleophilic site, enabling substitution reactions under basic conditions. For example:

  • Reaction with alkyl halides : In dimethyl sulfoxide (DMSO) with K₂CO₃ as a base, the sulfanyl group undergoes alkylation to form thioether derivatives.

  • Displacement by amines : Primary amines (e.g., methylamine) displace the sulfanyl group at 60–80°C, yielding substituted acetamide derivatives .

Key Data :

Reaction TypeConditionsProduct YieldReference
AlkylationDMSO, K₂CO₃, RT, 12h68–72%
AminolysisEthanol, 60°C, 6h55–60%

Reduction of the Nitro Group

The 3-nitrophenyl group undergoes selective reduction to an amine using catalytic hydrogenation (H₂/Pd-C) or stannous chloride (SnCl₂/HCl):

Ar-NO2H2/Pd-CAr-NH2\text{Ar-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Ar-NH}_2

Findings :

  • Reduction in ethanol at 25°C achieves >90% conversion .

  • The resulting amine intermediate participates in diazotization and coupling reactions .

Coordination with Metal Ions

The compound acts as a bidentate ligand, coordinating via:

  • Sulfanyl sulfur and ketone oxygen atoms (see Figure 1) .

  • Forms octahedral complexes with Co(II), Ni(II), Cu(II), and Zn(II) in a 2:1 (ligand:metal) ratio .

Spectroscopic Evidence :

Metal ComplexFT-IR Shifts (cm⁻¹)UV-Vis λ_max (nm)Magnetic Moment (BM)
Co(II)1634 (C=O → 1602)480, 6104.12
Cu(II)1634 (C=O → 1598)525, 6801.85

Figure 1: Proposed coordination geometry supported by DFT calculations (M06/6-311G+) .

Electrophilic Aromatic Substitution

The benzothiazole and nitrophenyl rings exhibit differential reactivity:

  • Benzothiazole : Electron-rich due to ethoxy substitution; undergoes nitration at C5.

  • Nitrophenyl : Electron-deficient; resists further electrophilic attack but participates in nucleophilic aromatic substitution under forcing conditions .

Reaction Example :

\text{Benzothiazole} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{5-Nitro derivative (62% yield)}[1]

Oxidation Reactions

The sulfanyl bridge oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA:

-S-H2O2-SO-H2O2-SO2\text{-S-} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO-} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO}_2-

Kinetic Data :

  • Sulfoxide formation: Complete in 2h with 30% H₂O₂ at 50°C.

  • Over-oxidation to sulfone requires 12h.

Biological Activity Correlations

Reactivity directly impacts bioactivity:

  • Antimicrobial Activity : Metal complexes show enhanced activity (e.g., 21 mm zone against E. coli) compared to free ligands .

  • Antioxidant Capacity : Cu(II) complexes exhibit 72% DPPH radical scavenging (IC₅₀ = 144 μM) .

Computational Insights

Density Functional Theory (DFT) studies (M06/6-311G+) reveal:

  • High electrophilicity index (ω = 5.32 eV) due to the nitro group .

  • HOMO-LUMO gap (ΔE = 3.45 eV) correlates with stability and charge-transfer interactions .

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